molecular formula C17H18BrN3O3S B2551201 Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 872869-01-7

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B2551201
CAS No.: 872869-01-7
M. Wt: 424.31
InChI Key: UVBVLAAKZAXUFS-UHFFFAOYSA-N
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Description

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a pyrimidine-derived compound featuring a bromine atom at the 5-position and a methylsulfanyl group at the 2-position of the pyrimidine ring. The pyrimidine core is linked via a carbonyl-amino group to a benzoate ester with a butyl chain. The butyl ester group likely enhances lipophilicity compared to shorter-chain esters, influencing solubility and reactivity.

Properties

IUPAC Name

butyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)20-15(22)14-13(18)10-19-17(21-14)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBVLAAKZAXUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Thioether Formation: The addition of a methylsulfanyl group to the pyrimidine ring.

    Amidation: The formation of an amide bond between the pyrimidine derivative and 4-aminobenzoic acid.

    Esterification: The conversion of the carboxylic acid group of the benzoic acid derivative to a butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents on the pyrimidine ring.

    Oxidation: Sulfoxide or sulfone derivatives.

    Hydrolysis: 4-aminobenzoic acid and pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include pyrimidine and triazine derivatives with halogen substituents, ester groups, and sulfur-containing functional groups. Notable examples:

Table 1: Structural Comparison

Compound Name Core Heterocycle Substituents Ester Group Functional Groups
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate (Target) Pyrimidine 5-Br, 2-SCH₃ Butyl Amide, ester, methylsulfanyl
Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate Pyrimidine 5-Br, 2-NH- Methyl Amide, ester
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Pyrimidine 5-Br, 2-piperidinyl, 4-S- None Sulfonamide, thioether
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine 4-OCH₃, 6-CH₃ Methyl Sulfonylurea, ester

Key Observations :

  • Heterocycle Core : The target compound and ’s analog use pyrimidine, whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) employ triazine, which alters electronic properties and binding affinities .
  • Substituents: The 5-bromo and 2-methylsulfanyl groups in the target compound contrast with 2-amino () or 2-piperidinyl () substituents. Bromine enhances halogen bonding, while methylsulfanyl may increase hydrophobicity compared to amino groups .
  • Ester Chain Length : The butyl ester in the target compound likely confers higher lipophilicity than methyl esters (), impacting solubility and diffusion rates.
Crystallographic and Conformational Differences

Crystallographic data from analogs provide insights into molecular packing and stability:

Table 2: Crystallographic Features

Compound Key Bond Lengths (Å) Hydrogen Bonding Amide Conformation
Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate C=O (amide): 1.220; C=O (ester): 1.200 N–H⋯N (2.86 Å), C–Br⋯O (3.136 Å) Cis
Target Compound (Predicted) Similar C=O lengths expected Likely N–H⋯N/S or Br⋯O interactions Dependent on synthesis

Analysis :

  • ’s compound exhibits a cis amide conformation, stabilized by N–H⋯N hydrogen bonds and C–Br⋯O interactions .
  • The butyl ester’s flexibility could reduce crystalline order compared to rigid methyl esters, though this requires experimental validation using tools like SHELXL or WinGX .
Implications for Chemical Properties and Activity
  • This could enhance membrane permeability in biological systems.
  • Reactivity: The methylsulfanyl group is a weak electron donor, which may stabilize the pyrimidine ring against electrophilic attack compared to amino or piperidinyl substituents .
  • Biological Activity : Sulfonylurea analogs () inhibit acetolactate synthase in plants, but the target’s pyrimidine-amide structure may target different pathways, such as kinase inhibition .

Biological Activity

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate, a compound with the CAS Number 872869-01-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC17H18BrN3O3S
Molecular Weight424.3 g/mol
CAS Number872869-01-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown significant inhibitory effects against various cancer cell lines. In particular:

  • IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 3.0 µM to over 20 µM against different human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

A notable compound in this category exhibited an IC50 value of 5.85 µM against a specific cancer line, suggesting that this compound may possess comparable or enhanced efficacy .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that pyrimidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • Inhibition Potency : Studies have reported K_i values for related compounds ranging from 0.10 µM to 5.10 µM against AChE and BChE, indicating strong inhibition capabilities .

This suggests that this compound could serve as a lead compound for developing inhibitors targeting cholinergic pathways.

Case Studies

  • Study on Anticancer Activity : In a recent evaluation of various pyrimidine derivatives, one compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 of 3.0 µM. The study indicated that apoptosis was induced in treated cells, further supporting the anticancer potential of similar structures .
  • Enzymatic Activity Assessment : Another study focused on the inhibitory effects of pyrimidine derivatives on AChE and BChE. The findings showed that certain compounds exhibited non-competitive inhibition with K_i values indicating strong binding affinity, suggesting a mechanism that could be explored for therapeutic applications in neurodegenerative diseases .

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